molecular formula C18H23N3O2 B2481775 1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one CAS No. 1808899-84-4

1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one

Cat. No. B2481775
CAS RN: 1808899-84-4
M. Wt: 313.401
InChI Key: QYCLFGXUVJKXBL-UHFFFAOYSA-N
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Description

1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one is a chemical compound that belongs to the class of designer drugs. It is a synthetic compound that has been developed for research purposes. The compound has been found to have potential applications in the field of scientific research, particularly in the study of biochemical and physiological effects.

Mechanism of Action

1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one acts as a potent inhibitor of the reuptake of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This mechanism of action has been found to be responsible for the compound's effects on various biological systems.
Biochemical and Physiological Effects:
The compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which can lead to increased alertness and focus. The compound has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is a potent and selective inhibitor of neurotransmitter reuptake, which makes it useful for investigating the effects of these neurotransmitters on various biological systems. However, the compound has limitations, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several potential future directions for research on 1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one. One potential direction is to investigate the compound's effects on the central nervous system in more detail, including its potential use in the treatment of neurological disorders. Another potential direction is to investigate the compound's effects on the cardiovascular system, including its potential use in the treatment of cardiovascular disorders. Further research is also needed to fully understand the potential toxicity of the compound and its effects on various biological systems.
In conclusion, 1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one is a synthetic compound that has potential applications in the field of scientific research. The compound has been found to have a range of biochemical and physiological effects, including effects on neurotransmitter reuptake and the cardiovascular system. Further research is needed to fully understand the potential applications of the compound and its effects on various biological systems.

Synthesis Methods

The synthesis of 1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one involves a multi-step process. The initial step involves the synthesis of the oxadiazole ring, which is then coupled with the phenyl ring to form the precursor. The precursor is then reacted with the azetidin-2-one to form the final product.

Scientific Research Applications

The compound has been found to have potential applications in the field of scientific research. It has been used in studies to investigate the biochemical and physiological effects of the compound on various biological systems. The compound has been found to have potential applications in the study of neurochemistry, as well as in the study of cardiovascular and metabolic disorders.

properties

IUPAC Name

1-[3-[5-(2,4-dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12(2)9-13(3)10-16-19-18(20-23-16)14-5-4-6-15(11-14)21-8-7-17(21)22/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCLFGXUVJKXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC1=NC(=NO1)C2=CC(=CC=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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